N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide
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Overview
Description
N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyanophenyl group attached to a difluorocyclohexane carboxamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide typically involves the reaction of 3-cyanophenylamine with 4,4-difluorocyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
- N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide
Comparison: this compound is unique due to its difluorocyclohexane moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H14F2N2O |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)6-4-11(5-7-14)13(19)18-12-3-1-2-10(8-12)9-17/h1-3,8,11H,4-7H2,(H,18,19) |
InChI Key |
GYKARKMKKIFCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=CC(=C2)C#N)(F)F |
Origin of Product |
United States |
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